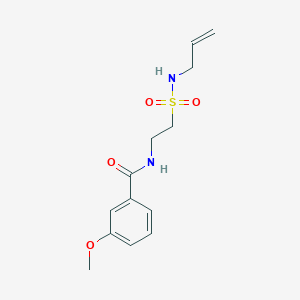

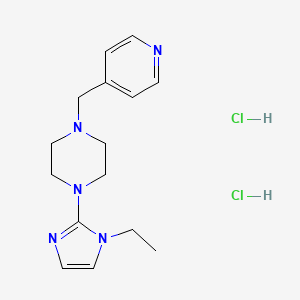

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide, also known as AEBSF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBSF is a potent inhibitor of serine proteases and has been widely used in biochemical and physiological studies.

Applications De Recherche Scientifique

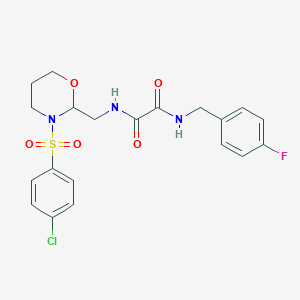

Molar Refraction and Polarizability

The compound 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, closely related to N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide, exhibits antiemetic and parasympathomimetic activity. Research shows its density and refractive index measurements vary as a function of drug concentration in aqueous solutions. This study contributes to understanding the molar refractivity and polarizability effects of similar compounds (Sawale, Kalyankar, George, & Deosarkar, 2016).

Sigma Receptor Scintigraphy in Breast Cancer

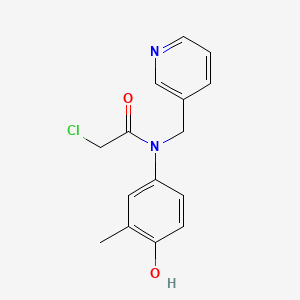

Sigma receptors, overexpressed on breast cancer cells, can bind to benzamides like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide. This binding characteristic has potential for visualizing primary breast tumors in vivo, as indicated by the preferential accumulation of similar benzamides in breast cancer cases (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Dopamine Receptor Affinity

Structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, have been studied for binding profiles at dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. Such research informs the development of compounds with similar structures for targeting specific neurotransmitter receptors (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Rhodium-Catalyzed Stepwise Ortho Allylation

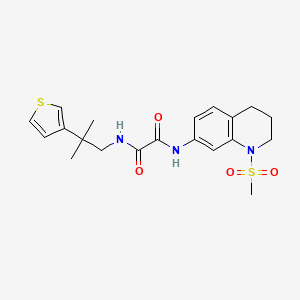

Rhodium-catalyzed stepwise ortho allylation of N-methoxybenzamides, closely related to the given compound, has been explored under mild conditions. This research contributes to synthetic chemistry, particularly in functional group tolerance and chirality transfer, relevant to the synthesis of complex organic molecules like N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide (Zeng, Fu, & Ma, 2012).

Inhibition of Bacterial Cell Division

3-Methoxybenzamide, structurally similar to the compound , inhibits cell division in Bacillus subtilis by affecting the function of the cell division protein FtsZ. This finding implies potential antibacterial applications for similar compounds, particularly in targeting bacterial cell division processes (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).

Propriétés

IUPAC Name |

3-methoxy-N-[2-(prop-2-enylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-7-15-20(17,18)9-8-14-13(16)11-5-4-6-12(10-11)19-2/h3-6,10,15H,1,7-9H2,2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQVJYVNJFABSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)

![2-benzyl-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2417019.png)

![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)